Cas no 4139-61-1 (6-bromo-4-hydroxy-2H-chromen-2-one)

6-bromo-4-hydroxy-2H-chromen-2-one Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-4-hydroxycoumarin
- 6-Bromo-4-hydroxy-2H-chromen-2-one
- 6-bromo-4-hydroxychromen-2-one
- 4-hydroxy-6-bromo-2H-1-benzopyran-2-one
- 4-hydroxy-6-bromocoumarin
- 6-bromo-2-hydroxychromen-4-one
- 6-Bromo-4-hydroxy-2H-1-Benzopyran-2-one
- 6-bromo-4-hydroxy-chromen-2-one
- 2H-1-Benzopyran-2-one, 6-bromo-4-hydroxy-
- KNMCTCABMSGXGR-UHFFFAOYSA-N
- SBB067637
- BDBM50383269
- FCH1322075
- 6-Bromo-4-hydroxycoumarin, AldrichCPR
- FT-0635147
- MFCD00239372
- SCHEMBL2761544
- DTXSID20715866
- FS-1301
- CS-0143976
- F1967-2400
- AKOS005203312
- EN300-256671
- 0FO
- CCG-244315
- CHEMBL2032372
- T70895
- 4139-61-1
- A18758
- B4699
- Q27451062
- InChI=1/C9H5BrO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11
- SY050563
- DB-049748
- 6-bromo-4-hydroxy-2H-chromen-2-one
-
- MDL: MFCD00239372
- Inchi: 1S/C9H5BrO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H
- InChI Key: KNMCTCABMSGXGR-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C2=C(C=1[H])C(=C([H])C(=O)O2)O[H]
Computed Properties
- Exact Mass: 239.94200
- Monoisotopic Mass: 239.942
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.5
Experimental Properties
- Density: 1.9±0.1 g/cm3
- Melting Point: 277°C(lit.)
- Boiling Point: 405.8℃ at 760mmHg
- Flash Point: 199.2±28.7 °C
- Refractive Index: 1.69
- PSA: 50.44000
- LogP: 2.26110
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
6-bromo-4-hydroxy-2H-chromen-2-one Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Hazard Category Code: 22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- Risk Phrases:R20/21/22
6-bromo-4-hydroxy-2H-chromen-2-one Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-bromo-4-hydroxy-2H-chromen-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-2400-0.25g |
6-bromo-4-hydroxy-2H-chromen-2-one |
4139-61-1 | 95%+ | 0.25g |
$21.0 | 2023-09-06 | |
Life Chemicals | F1967-2400-10g |
6-bromo-4-hydroxy-2H-chromen-2-one |
4139-61-1 | 95%+ | 10g |
$220.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B33655-25g |
6-Bromo-4-hydroxycoumarin |
4139-61-1 | 95% | 25g |
¥7494.0 | 2022-10-09 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4699-1G |
6-Bromo-4-hydroxycoumarin |
4139-61-1 | >98.0%(GC)(T) | 1g |
¥680.00 | 2023-06-14 | |
Enamine | EN300-256671-5.0g |
6-bromo-4-hydroxy-2H-chromen-2-one |
4139-61-1 | 95% | 5.0g |
$2360.0 | 2024-06-19 | |
abcr | AB151651-250 mg |
6-Bromo-4-hydroxycoumarin; 99% |
4139-61-1 | 250mg |
€88.50 | 2023-06-23 | ||
Enamine | EN300-256671-2.5g |
6-bromo-4-hydroxy-2H-chromen-2-one |
4139-61-1 | 95% | 2.5g |
$1594.0 | 2024-06-19 | |
Chemenu | CM193355-5g |
6-Bromo-4-hydroxycoumarin |
4139-61-1 | 95%+ | 5g |
$*** | 2023-03-30 | |
Chemenu | CM193355-1g |
6-Bromo-4-hydroxycoumarin |
4139-61-1 | 95%+ | 1g |
$*** | 2023-03-30 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4699-5G |
6-Bromo-4-hydroxycoumarin |
4139-61-1 | >98.0%(GC)(T) | 5g |
¥2735.00 | 2023-06-14 |
6-bromo-4-hydroxy-2H-chromen-2-one Related Literature
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F. Yushra Thanzeel,Christian Wolf RSC Adv. 2021 11 18960
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2. Significantly enhanced antioxidant activity of chitosan through chemical modification with coumarinsQing Li,Lijie Wei,Jingjing Zhang,Guodong Gu,Zhanyong Guo Polym. Chem. 2019 10 1480
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Kumud Sharma,Kashmiri Neog,Abhilash Sharma,Pranjal Gogoi Org. Biomol. Chem. 2021 19 6256
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Abhilash Sharma,Pranjal Gogoi Org. Biomol. Chem. 2019 17 9014
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Additional information on 6-bromo-4-hydroxy-2H-chromen-2-one
6-Bromo-4-Hydroxy-2H-Chromen-2-One (CAS No. 4139-61-1): A Comprehensive Overview
6-Bromo-4-Hydroxy-2H-Chromen-2-One (CAS No. 4139-61-1) is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound, also known as 6-Bromo-4-Hydroxychromen-2-One, belongs to the class of chromones, which are widely studied for their diverse biological activities and potential therapeutic applications.
The chemical structure of 6-Bromo-4-Hydroxy-2H-Chromen-2-One features a chromone core with a bromine substituent at the 6-position and a hydroxyl group at the 4-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it an interesting target for various research endeavors.
Recent studies have highlighted the potential of 6-Bromo-4-Hydroxy-2H-Chromen-2-One in several areas of medicinal chemistry. One notable area is its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant anti-inflammatory activity, which could be beneficial in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
In addition to its anti-inflammatory effects, 6-Bromo-4-Hydroxy-2H-Chromen-2-One has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can effectively scavenge free radicals and protect cells from oxidative damage.
The potential anticancer properties of 6-Bromo-4-Hydroxy-2H-Chromen-2-One have also garnered attention. Research conducted by a team at the National Cancer Institute has shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. These findings suggest that 6-Bromo-4-Hydroxy-2H-Chromen-2-One could be a promising lead compound for the development of novel anticancer drugs.
Beyond its therapeutic applications, 6-Bromo-4-Hydroxy-2H-Chromen-2-One has also been studied for its role in drug delivery systems. Chromones, due to their structural flexibility and ability to form stable complexes with various molecules, are being explored as potential drug carriers. Research published in the International Journal of Pharmaceutics has shown that this compound can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy.
The synthesis of 6-Bromo-4-Hydroxy-2H-Chromen-2-One has been extensively studied, with several methods reported in the literature. One common approach involves the condensation of 3-bromosalicylaldehyde with malononitrile followed by cyclization to form the chromone ring. The hydroxyl group at the 4-position can be introduced through subsequent hydrolysis steps. These synthetic routes provide a robust foundation for large-scale production and further optimization.
In conclusion, 6-Bromo-4-Hydroxy-2H-Chromen-2-One (CAS No. 4139-61-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further investigation and development into novel therapeutic agents. Additionally, its role in drug delivery systems highlights its versatility and potential impact on improving drug efficacy.
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